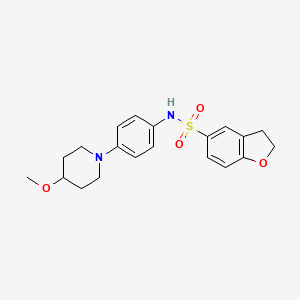

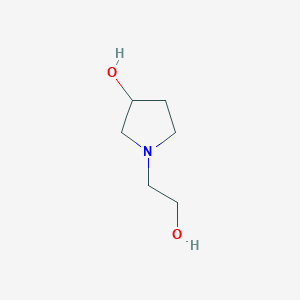

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide, also known as MP-10, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain relief, reward, and addiction.

Scientific Research Applications

Environmental Degradation and Antibiotic Resistance

Sulfonamide antibiotics, including sulfamethoxazole and other derivatives, have been studied for their environmental persistence and potential to propagate antibiotic resistance. Research on Microbacterium sp. strain BR1 revealed that the degradation of sulfonamides in the environment proceeds through an unusual pathway of ipso-hydroxylation followed by fragmentation, leading to the elimination of the antibiotic properties of these compounds. This mechanism is essential for understanding the environmental fate of sulfonamides and designing strategies to mitigate their impact on antibiotic resistance propagation (Ricken et al., 2013).

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives has been a subject of interest for many years. Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have shown significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. These findings support the potential of sulfonamide derivatives in developing new antimicrobial agents (Krátký et al., 2012).

Cancer Research

Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, leading to the identification of compounds like E7010 and E7070 as potent cell cycle inhibitors. These studies highlight the role of sulfonamide derivatives in cancer research, particularly in identifying new oncolytic molecules and elucidating drug-sensitive cellular pathways (Owa et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to target theAnaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

Compounds with similar structures have been reported to inhibit alk . Inhibition of ALK leads to the blockage of downstream signaling pathways, which can result in decreased cell proliferation and induced cell death in ALK-dependent cancer cells .

Biochemical Pathways

Alk, a potential target of this compound, is involved in several signaling pathways, including the jak/stat, pi3k/akt, and ras/mek/erk pathways . These pathways are critical for cell cycle progression, survival, and proliferation .

Result of Action

If this compound acts as an alk inhibitor, it could potentially lead to decreased tumor growth in alk-dependent cancers by blocking cell proliferation and inducing cell death .

properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-25-18-8-11-22(12-9-18)17-4-2-16(3-5-17)21-27(23,24)19-6-7-20-15(14-19)10-13-26-20/h2-7,14,18,21H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHNLOVFHZVFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)

![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)

![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)

![tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B2843814.png)

![N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2843818.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2843819.png)